molecular formula C14H17BF2O4 B567744 Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218791-32-2

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B567744
CAS No.: 1218791-32-2
M. Wt: 298.093
InChI Key: CGADBVGBEFYTMK-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a fluorinated aryl boronic ester derivative with a benzoate core. The compound features a dioxaborolane ring at the para position of the benzene ring, flanked by fluorine atoms at the 3- and 5-positions. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-8(7-10(11)17)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGADBVGBEFYTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675151
Record name Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-32-2
Record name Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three key steps:

  • Oxidative Addition : A zero-valent palladium species reacts with the aryl halide (e.g., methyl 3,5-difluoro-4-bromobenzoate) to form a Pd(II) intermediate.

  • Ligand Exchange : The Pd(II) intermediate coordinates with the diboron reagent, displacing halide ions.

  • Transmetalation and Reductive Elimination : The boron group transfers to the aryl ring, followed by reductive elimination to yield the boronate ester and regenerate the Pd(0) catalyst.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Reaction Efficiency
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd(dppf)Cl₂ enhances stability.
Base Potassium acetate (KOAc)Activates B₂pin₂ without side reactions.
Solvent Tetrahydrofuran (THF)Polar aprotic solvents improve solubility.
Temperature 80–100°CHigher temperatures accelerate kinetics.
Reaction Time 12–24 hoursEnsures complete conversion.

For example, a representative procedure involves reacting methyl 3,5-difluoro-4-bromobenzoate (1.0 equiv) with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in THF at 85°C for 18 hours. The crude product is purified via silica gel chromatography, yielding the boronate ester in 65–75% isolated yield.

Alternative Synthetic Routes

Iridium-Catalyzed C–H Borylation

While less common for aromatic systems, iridium complexes such as [Ir(COD)(OMe)]₂ with dtbpy ligands can activate inert C–H bonds in methyl 3,5-difluorobenzoate derivatives. However, this method faces challenges:

  • Regioselectivity : Competitive borylation at meta positions occurs due to steric and electronic effects.

  • Functional Group Tolerance : Esters and fluorines may deactivate the catalyst.

Preliminary studies show <30% yield under optimized conditions (toluene, 150°C, 24 hours), making this approach impractical for large-scale synthesis.

Industrial-Scale Production

For commercial synthesis, continuous flow reactors are preferred over batch processes to enhance efficiency and safety. Key considerations include:

  • Catalyst Recycling : Immobilized palladium catalysts reduce costs.

  • Solvent Recovery : THF is distilled and reused to minimize waste.

  • Quality Control : In-line NMR and HPLC ensure ≥98% purity.

A pilot-scale setup achieved 85% yield with a throughput of 1.2 kg/day using automated temperature and pressure controls.

Challenges and Limitations

  • Moisture Sensitivity : Boronate esters hydrolyze readily, necessitating anhydrous conditions.

  • Byproduct Formation : Homocoupling of aryl halides may occur if catalyst loading is excessive.

  • Cost of Palladium : High catalyst loadings (5 mol%) increase production costs .

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its role as a boronic acid ester. In Suzuki coupling reactions, the boronic acid ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Aryl Boronic Esters

Compound Name Molecular Formula Molecular Weight Substituent Positions (Boronic Ester/Fluorine) CAS Number Price (per 1g)*
Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₁₈B₂F₂O₄† ~312.03‡ 4 (boron), 3/5 (F) Not explicitly listed N/A
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₆H₂₃BO₄ 290.17 3 (boron) 480425-35-2 ¥3,200
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 276.14 4 (boron) Not listed N/A
Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₄H₁₈BFO₄ 280.10 2 (boron), 4 (F) 1400976-17-1 N/A

*Prices from TCI Chemicals (); †Assumed formula; ‡Calculated based on analogous structures.

Key Observations :

  • Substituent Position : The target compound’s boronic ester group at the 4-position distinguishes it from meta-substituted analogues (e.g., 3-boronic ester derivatives) . Para-substituted boronic esters are generally more reactive in Suzuki couplings due to reduced steric hindrance and optimal electronic effects .
  • Fluorination: The 3,5-difluoro substitution creates a strongly electron-deficient aromatic ring compared to mono-fluoro (e.g., 4-fluoro in ) or non-fluorinated analogues.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on the electronic and steric profile of the boronic ester:

  • Electron-Withdrawing Effects : The 3,5-difluoro substituents increase the electrophilicity of the boron-bearing carbon, improving oxidative addition to palladium catalysts. This contrasts with methyl-substituted analogues (e.g., Methyl 2-methyl-5-(dioxaborolan-2-yl)benzoate ), where electron-donating groups may slow reactivity.
  • Steric Considerations : The para position of the boronic ester in the target compound minimizes steric clash during coupling compared to ortho-substituted variants (e.g., Methyl 4-fluoro-2-(dioxaborolan-2-yl)benzoate ).

Biological Activity

Methyl 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218791-32-2) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇BF₂O₄, with a molecular weight of approximately 298.09 g/mol. The compound features a benzoate moiety substituted with difluoro and dioxaborolane groups.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many boron-containing compounds are known to inhibit enzymes involved in cellular processes. The dioxaborolane group may interact with specific enzymes or receptors, modulating their activity.
  • Antitumor Activity : Compounds structurally related to this compound have shown promise in cancer research. They may induce apoptosis or inhibit cell proliferation in cancer cell lines.
  • Antimicrobial Properties : Some studies suggest that fluorinated compounds can exhibit antimicrobial activity by disrupting membrane integrity or interfering with metabolic pathways in bacteria.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of fluorinated benzoates. It was found that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .
  • Enzyme Inhibition : Research indicated that the compound could inhibit specific kinases involved in cancer signaling pathways. This inhibition was linked to the presence of the dioxaborolane moiety which is known to interact with biological targets effectively .
  • Antimicrobial Activity : A comparative study on fluorinated compounds highlighted the antimicrobial potential of similar benzoate derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth .

Data Table of Biological Activities

Activity Type Effect Observed Reference
AnticancerCytotoxicity against MCF-7 cellsJournal of Medicinal Chemistry
Enzyme InhibitionInhibition of cancer-related kinasesBiochemical Journal
AntimicrobialInhibition of bacterial growthJournal of Antimicrobial Agents

Q & A

What are the recommended methods for synthesizing Methyl 3,5-difluoro-4-(dioxaborolan-2-yl)benzoate in laboratory settings?

Level: Basic
Answer:
The synthesis typically involves a Suzuki-Miyaura coupling between a boronic ester precursor and a fluorinated aryl halide. Key steps include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a THF/water mixture with Na₂CO₃ as the base.
  • Maintaining an inert atmosphere (argon/nitrogen) at 80–90°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

How should this compound be stored to ensure stability?

Level: Basic
Answer:

  • Short-term: Store in airtight containers under inert gas (argon) at 2–8°C .
  • Long-term: Dissolve in anhydrous DMSO and store at -20°C (stable for 6 months).
  • Avoid moisture and light to prevent hydrolysis of the dioxaborolane group. Monitor degradation via ¹H NMR (broad peaks at ~8 ppm indicate boronic acid formation) .

What analytical techniques are most effective for characterizing this compound and confirming its purity?

Level: Advanced
Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR : Methyl ester peaks (~3.9 ppm) and dioxaborolane methyl groups (~1.3 ppm).
    • HRMS : Molecular ion peak matching C₁₄H₁₆BF₂O₄ (calc. 314.11 g/mol).
  • Purity Assessment:
    • HPLC : ≥98% purity using acetonitrile/water gradient.
    • IR Spectroscopy : Ester carbonyl stretch (~1720 cm⁻¹) .

How can researchers mitigate deboronation during cross-coupling reactions?

Level: Advanced
Answer:

  • Use degassed solvents and maintain oxygen-free conditions .
  • Add Cu(I) salts (e.g., CuBr) to stabilize the boronate intermediate.
  • Optimize reaction parameters: 50–60°C , 4–6 hours , and monitor via TLC or LC-MS .
  • Post-reaction quenching with EDTA removes residual Pd, reducing side reactions .

What are the solubility properties of this compound in common laboratory solvents?

Level: Basic
Answer:

  • High solubility: THF, DCM, DMSO.
  • Moderate solubility: Ethyl acetate.
  • Low solubility: Hexane, water.
  • For aqueous reactions, use THF:H₂O (4:1) to enhance solubility. Stock solutions in DMSO (10 mM) are stable for short-term use .

What computational methods can predict the reactivity of this compound in catalytic cycles?

Level: Advanced
Answer:

  • DFT Calculations (B3LYP/6-31G*): Model transition states in Suzuki couplings.
  • Mulliken Charges : Assess boron’s electrophilicity (higher charge = faster oxidative addition).
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways .

How to troubleshoot low yields in the synthesis of this compound?

Level: Basic
Answer:

  • Ensure stoichiometric excess of aryl halide (1.2–1.5 eq).
  • Use freshly distilled THF and anhydrous Na₂CO₃ .
  • If byproducts form, switch to Cs₂CO₃ as a stronger base.
  • Recrystallization from ethanol/water improves yield .

What are the spectroscopic signatures of common impurities?

Level: Advanced
Answer:

  • Hydrolysis Byproducts : ¹H NMR broad peaks (~8 ppm for B-OH), IR ~3400 cm⁻¹.
  • Residual Pd : Quantify via ICP-MS (limit: <50 ppm).
  • Methyl Benzoate Derivatives : Detect via GC-MS (retention time ~8–10 min) .

What safety precautions are necessary when handling this compound?

Level: Basic
Answer:

  • PPE : Nitrile gloves, goggles, lab coat.
  • Ventilation : Use a fume hood to avoid dust inhalation.
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste.
  • First Aid : Flush skin/eyes with water for 15 minutes .

How does the electronic effect of fluorine substituents influence reactivity in cross-coupling?

Level: Advanced
Answer:

  • Electron-Withdrawing Effect : Fluorine activates the aryl ring, accelerating oxidative addition to Pd(0) (Hammett σₚ ≈ +0.43).
  • Steric Hindrance : Meta-fluorine may slow transmetallation. Compare kinetics with non-fluorinated analogs to isolate electronic vs. steric effects .

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